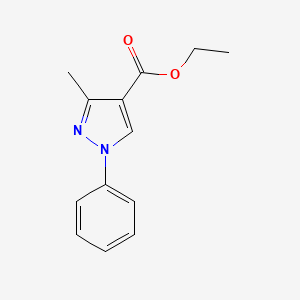
Dimethyl terephthalate-2,3,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl terephthalate-2,3,5,6-d4 is a deuterated form of dimethyl terephthalate, an organic compound with the formula C10D4H6O4. It is a white solid that melts to give a distillable colorless liquid . This compound is used primarily in scientific research due to its isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl terephthalate-2,3,5,6-d4 can be synthesized through the esterification of terephthalic acid with deuterated methanol. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of terephthalic acid with deuterated methanol, followed by purification steps such as distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl terephthalate-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to terephthalic acid.
Reduction: It can be reduced to dimethyl 1,4-cyclohexanedicarboxylate.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Terephthalic acid.
Reduction: Dimethyl 1,4-cyclohexanedicarboxylate.
Substitution: Various substituted dimethyl terephthalates depending on the nucleophile used.
Scientific Research Applications
Dimethyl terephthalate-2,3,5,6-d4 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development to study the metabolism and pharmacokinetics of deuterated drugs.
Industry: Applied in the production of deuterated polymers and materials for specialized applications
Mechanism of Action
The mechanism of action of dimethyl terephthalate-2,3,5,6-d4 involves its incorporation into chemical reactions where the deuterium atoms can be traced. This allows researchers to study reaction pathways, mechanisms, and the fate of the compound in various environments. The molecular targets and pathways involved depend on the specific application and reaction being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: The non-deuterated form, used in similar applications but without the benefits of isotopic labeling.
Dimethyl (terephthalate-13C8): Another isotopically labeled compound, used for tracing carbon atoms in reactions.
Dimethyl terephthalate-1-13C: Labeled with carbon-13 at a specific position, used for detailed mechanistic studies.
Uniqueness
Dimethyl terephthalate-2,3,5,6-d4 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .
Properties
IUPAC Name |
dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZVHXUHUFLZGK-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C(=O)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482015 |
Source


|
| Record name | Dimethyl terephthalate-2,3,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74079-01-9 |
Source


|
| Record name | Dimethyl terephthalate-2,3,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)
